Cas no 2139901-01-0 (benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate)
![benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate structure](https://www.kuujia.com/scimg/cas/2139901-01-0x500.png)
benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- 2139901-01-0
- benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate
- EN300-4883034
-
- Inchi: 1S/C16H13FN2O2/c17-15-8-13(9-18)6-7-14(15)10-19-16(20)21-11-12-4-2-1-3-5-12/h1-8H,10-11H2,(H,19,20)
- InChI Key: NWSDMCLZUIPJRF-UHFFFAOYSA-N
- SMILES: FC1C=C(C#N)C=CC=1CNC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 284.09610582g/mol
- Monoisotopic Mass: 284.09610582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 62.1Ų
benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4883034-1.0g |
benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate |
2139901-01-0 | 95.0% | 1.0g |
$628.0 | 2025-03-15 | |
Enamine | EN300-4883034-10.0g |
benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate |
2139901-01-0 | 95.0% | 10.0g |
$2701.0 | 2025-03-15 | |
Enamine | EN300-4883034-0.05g |
benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate |
2139901-01-0 | 95.0% | 0.05g |
$528.0 | 2025-03-15 | |
Enamine | EN300-4883034-5.0g |
benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate |
2139901-01-0 | 95.0% | 5.0g |
$1821.0 | 2025-03-15 | |
Enamine | EN300-4883034-0.1g |
benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate |
2139901-01-0 | 95.0% | 0.1g |
$553.0 | 2025-03-15 | |
Enamine | EN300-4883034-0.25g |
benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate |
2139901-01-0 | 95.0% | 0.25g |
$579.0 | 2025-03-15 | |
Enamine | EN300-4883034-0.5g |
benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate |
2139901-01-0 | 95.0% | 0.5g |
$603.0 | 2025-03-15 | |
Enamine | EN300-4883034-2.5g |
benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate |
2139901-01-0 | 95.0% | 2.5g |
$1230.0 | 2025-03-15 |
benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate Related Literature
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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5. Book reviews
Additional information on benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate
Professional Introduction to Benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate (CAS No. 2139901-01-0)
Benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate, a compound with the CAS number 2139901-01-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound features a benzyl moiety attached to a carbamate group, which is further linked to a 4-cyano-2-fluorophenyl group. Such a configuration suggests a high degree of versatility, making it a valuable candidate for further research and development.
The 4-cyano-2-fluorophenyl moiety introduces both electron-withdrawing and electron-donating effects, which can modulate the reactivity and biological activity of the compound. The cyano group, in particular, is known for its ability to enhance the lipophilicity and metabolic stability of molecules, while the fluorine atom can influence the binding affinity to biological targets. These features make Benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate an attractive scaffold for designing novel therapeutic agents.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug development. The presence of fluorine in pharmaceuticals can lead to improved pharmacokinetic properties, such as increased bioavailability and reduced susceptibility to metabolic degradation. In particular, the 2-fluorophenyl ring has been extensively studied for its role in enhancing the binding affinity of small-molecule inhibitors to target proteins. This has led to the development of several FDA-approved drugs that incorporate fluorinated aromatic moieties into their structures.
In addition to its structural versatility, Benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate exhibits promising biological activity. Preliminary studies have indicated that this compound may possess inhibitory properties against various enzymes and receptors involved in disease pathways. For instance, its structure resembles that of known kinase inhibitors, which are critical targets in cancer therapy. The carbamate group is particularly relevant in this context, as it has been shown to interact with hydrophobic pockets in enzyme active sites, thereby modulating enzyme activity.
The synthesis of Benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyano group and the fluorine atom necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the synthetic prowess but also underscore the compound's potential for industrial-scale production.
The pharmacological evaluation of Benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate is ongoing, with researchers exploring its potential applications in treating various diseases. Its unique structural features suggest that it may serve as a lead compound for developing novel therapeutics targeting neurological disorders, inflammatory diseases, and infectious diseases. The ability of this compound to interact with multiple biological targets makes it a promising candidate for polypharmacological approaches, which aim to address complex diseases by simultaneously modulating several disease pathways.
Computational modeling and molecular dynamics simulations have played a crucial role in understanding the interactions between Benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate and biological targets. These studies have provided insights into the binding mode of the compound and have helped optimize its structure for improved efficacy. By leveraging computational tools, researchers can predict the pharmacokinetic properties of new drug candidates before conducting expensive experimental trials. This approach not only accelerates drug discovery but also reduces the time-to-market for new therapeutics.
The regulatory landscape for new pharmaceuticals continues to evolve, with increasing emphasis on safety and efficacy. Benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate must undergo rigorous testing to meet regulatory standards before it can be considered for clinical use. However, its promising preclinical data suggest that it may fulfill an unmet medical need in certain therapeutic areas. As research progresses, this compound could pave the way for innovative treatments that address complex diseases more effectively than existing therapies.
In conclusion, Benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate (CAS No. 2139901-01-0) is a structurally unique and biologically active compound with significant potential in pharmaceutical applications. Its combination of favorable structural features and promising biological activity makes it an attractive candidate for further research and development. As advancements in synthetic chemistry and computational modeling continue to evolve, compounds like Benzyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate are poised to play a crucial role in shaping the future of drug discovery and development.
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